2-Amino-4-chloro-7-methoxyquinazoline
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Overview
Description
2-Amino-4-chloro-7-methoxyquinazoline is a chemical compound with the molecular formula C9H8ClN3O and a molecular weight of 209.63 . It is a solid substance and is not intended for human or veterinary use, but for research purposes only.
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H8ClN3O/c1-14-5-2-3-6-7(4-5)12-9(11)13-8(6)10/h2-4H,1H3,(H2,11,12,13) . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a solid substance . It should be stored in a dark place, in an inert atmosphere, at 2-8°C .Scientific Research Applications
Anticancer Potential
2-Amino-4-chloro-7-methoxyquinazoline has shown promise in anticancer research. A related compound, N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, derived from 4-anilinoquinazolines, demonstrated potent apoptosis-inducing abilities and significant efficacy in breast cancer and other xenograft cancer models due to its excellent blood-brain barrier penetration (Sirisoma et al., 2009).
Thymidylate Synthase Inhibition
Research on quinazoline antifolates, which include analogs of this compound, highlights their role as thymidylate synthase inhibitors. These compounds have potential as antitumor agents due to their cytotoxicity against cancer cells and enhanced water solubility (Marsham et al., 1989).
Antimicrobial Activities
Compounds structurally related to this compound have been investigated for their antimicrobial properties. For instance, triazole derivatives synthesized from similar chemical structures displayed notable activity against various microorganisms (Bektaş et al., 2007).
Enhancement of Chemotherapy
Certain 4-aminoquinolines, closely related to this compound, have been found to sensitize breast cancer cells to chemotherapy. This sensitization occurs independently of autophagy inhibition, suggesting a potential role in enhancing the efficacy of cancer treatments (Maycotte et al., 2012).
Antiparasitic Effects
Studies on 8-aminoquinolines, which share a structural similarity with this compound, reveal their broad utility as antiparasitic agents. Specific enantiomers of these compounds have shown reduced toxicity and increased efficacy in treating malaria and other parasitic infections (Nanayakkara et al., 2008).
Safety and Hazards
The safety information for 2-Amino-4-chloro-7-methoxyquinazoline includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Future Directions
Properties
IUPAC Name |
4-chloro-7-methoxyquinazolin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O/c1-14-5-2-3-6-7(4-5)12-9(11)13-8(6)10/h2-4H,1H3,(H2,11,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCBJQSUGBIQFHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=NC(=N2)N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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